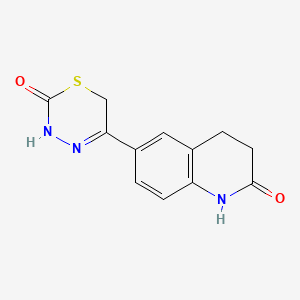
6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone
概要
説明
Y-20487は、三菱田辺製薬株式会社によって最初に開発された低分子医薬品です。環状アデノシン一リン酸の分解に関与する酵素である3',5'-環状アデノシン一リン酸ホスホジエステラーゼの阻害剤として知られています。 この化合物は、主に心不全などの心血管疾患における潜在的な治療用途について研究されています .
準備方法
Y-20487の合成には、キノリンオンコアの調製から始まるいくつかのステップが含まれます。合成経路には、通常、次のステップが含まれます。
キノリンオンコアの形成: キノリンオンコアは、適切な前駆体の環化を含む一連の反応によって合成されます。
チアジアジニル基の導入: チアジアジニル基は、適切なチアジアジン誘導体との反応によって導入されます。
Y-20487の工業生産方法は、これらの合成経路をスケールアップしながら、最終製品の純度と一貫性を確保することが求められます。
化学反応の分析
Y-20487は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成することができます。
還元: 還元反応は、Y-20487に存在する官能基を修飾することができます。
置換: この化合物は、特定の原子または基が他の原子または基に置き換わる置換反応を起こすことができます。
これらの反応に使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな触媒が含まれます。これにより、置換反応が促進されます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究への応用
化学: 化学において、Y-20487は、3',5'-環状アデノシン一リン酸ホスホジエステラーゼの阻害とその細胞シグナル伝達経路における役割を研究するためのツールとして使用されます。
生物学: 生物学的研究において、この化合物は、環状アデノシン一リン酸の蓄積が細胞機能に及ぼす影響を調査するために使用されます。
医学: Y-20487は、心臓の収縮力を高める正性変力効果のために、心不全の治療のための潜在的な治療薬として検討されてきました.
科学的研究の応用
Chemistry: In chemistry, Y-20487 is used as a tool to study the inhibition of 3’,5’-cyclic-AMP phosphodiesterases and their role in cellular signaling pathways.
Biology: In biological research, the compound is used to investigate the effects of cyclic adenosine monophosphate accumulation on cellular functions.
作用機序
Y-20487は、3',5'-環状アデノシン一リン酸ホスホジエステラーゼを阻害することによって効果を発揮し、細胞内の環状アデノシン一リン酸の蓄積につながります。この蓄積は、環状アデノシン一リン酸依存性タンパク質キナーゼを活性化し、心臓の筋肉の収縮に関与するさまざまな標的タンパク質をリン酸化します。
類似化合物との比較
Y-20487は、ミルリノンやロリップラムなどの他のホスホジエステラーゼ阻害剤に似ています。しかし、Y-20487はこれらの化合物と区別されるユニークな特性を持っています。
ミルリノン: Y-20487とミルリノンはどちらもホスホジエステラーゼIIIを阻害しますが、Y-20487は異なる化学構造を持ち、薬物動態特性が異なる可能性があります.
ロリップラム: ロリップラムはホスホジエステラーゼIVの選択的阻害剤であるのに対し、Y-20487はホスホジエステラーゼIIIやIVを含む複数のホスホジエステラーゼアイソザイムを阻害します.
その他の類似化合物には、イソブチルメチルキサンチンやRo 20-1724などがあります。これらは、ホスホジエステラーゼを阻害しますが、選択性プロファイルや化学構造が異なります .
生物活性
The compound 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone is a hybrid molecule that combines the structural features of thiadiazine and quinolinone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is , and it is characterized by a unique combination of a quinolinone core and a thiadiazine moiety. The structural representation can be summarized as follows:
| Component | Structure |
|---|---|
| Quinolinone | Quinolinone Structure |
| Thiadiazine | Thiadiazine Structure |
Inhibition of Cholinesterases and Monoamine Oxidases
Research has demonstrated that compounds similar to This compound exhibit significant inhibitory effects on cholinesterases (ChEs) and monoamine oxidases (MAOs), which are critical targets in the treatment of Alzheimer's disease. A study reported that a derivative with similar structural features showed potent inhibition with IC50 values of:
| Enzyme | IC50 (µM) |
|---|---|
| eeAChE | 0.28 |
| hAChE | 0.34 |
| hMAO-B | 2.81 |
| hMAO-A | 0.91 |
These results indicate that the compound's design effectively targets both enzyme classes, which play crucial roles in neurotransmitter regulation and degradation in neurodegenerative conditions .
Blood-Brain Barrier Penetration
An essential characteristic for drugs targeting neurological disorders is the ability to cross the blood-brain barrier (BBB). The aforementioned study confirmed that the promising candidate derived from this compound could penetrate the BBB effectively while maintaining low cytotoxicity in neuronal cell lines (PC12 and HT-22) at concentrations below 12.5 µM .
Cytotoxicity and Acute Toxicity Studies
Toxicological evaluations revealed that the compound exhibited no acute toxicity in vivo, even at high doses (2500 mg/kg) administered orally. This finding is crucial for its potential therapeutic application as it suggests a favorable safety profile .
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:
- Synthesis and Evaluation : A series of hybrid compounds were synthesized by fusing pharmacophoric features from quinolinones and dithiocarbamates. These compounds showed varied biological activities, with some displaying significant inhibitory action against ChEs and MAOs .
- Antimicrobial Activity : Other derivatives demonstrated promising antimicrobial activities against various pathogens, indicating a broader spectrum of biological applications beyond neurodegenerative diseases .
- Antioxidant Properties : Some studies have also highlighted the antioxidant potential of related compounds, suggesting mechanisms that could protect neuronal cells from oxidative stress .
特性
IUPAC Name |
5-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2S/c16-11-4-2-7-5-8(1-3-9(7)13-11)10-6-18-12(17)15-14-10/h1,3,5H,2,4,6H2,(H,13,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPSCFGHRUEFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)C3=NNC(=O)SC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146170 | |
| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103969-58-0 | |
| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103969580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(3,6-Dihydro-2-oxo-2H-1,3,4-thiadiazin-5-yl)-3,4-dihydro-2(1H)-quinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60146170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














